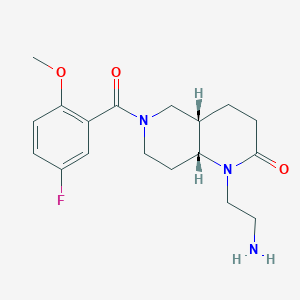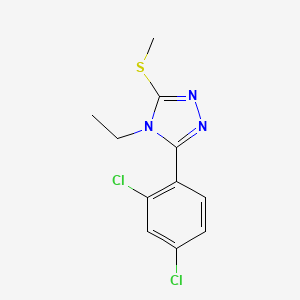![molecular formula C17H25FN2O3 B5360810 4-[(dimethylamino)methyl]-1-[(3-fluorophenoxy)acetyl]-4-azepanol](/img/structure/B5360810.png)
4-[(dimethylamino)methyl]-1-[(3-fluorophenoxy)acetyl]-4-azepanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(dimethylamino)methyl]-1-[(3-fluorophenoxy)acetyl]-4-azepanol is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is commonly referred to as FDA 3500, and it has been found to have a range of biochemical and physiological effects that make it useful in a variety of experimental settings. In
作用機序
The mechanism of action of FDA 3500 is not fully understood, but it is believed to act on the central nervous system by inhibiting the reuptake of serotonin and dopamine. This results in an increase in the levels of these neurotransmitters in the brain, which may be responsible for its analgesic and antipsychotic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FDA 3500 are complex and varied. It has been found to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the production of inflammatory cytokines and prostaglandins. It has also been found to have antipsychotic effects, which may be due to its ability to modulate the activity of dopamine and serotonin receptors in the brain. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
The advantages of using FDA 3500 in lab experiments include its well-documented biochemical and physiological effects, as well as its potential applications in a variety of fields. However, there are also limitations to its use, including its complex synthesis method and the need for careful attention to detail to ensure the purity of the final product.
将来の方向性
There are many potential future directions for research on FDA 3500. One area of interest is its potential use in the treatment of mental health disorders, such as schizophrenia and bipolar disorder. Additionally, it may be useful in the study of pain and inflammation, as well as in the development of new cancer treatments. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in a variety of fields.
Conclusion:
In conclusion, FDA 3500 is a complex chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method is complex, but it has been found to have a range of biochemical and physiological effects that make it useful in a variety of experimental settings. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in a variety of fields.
合成法
The synthesis of FDA 3500 involves several steps, beginning with the reaction of 3-fluorophenol with acetic anhydride to form 3-fluoroacetophenone. This compound is then reacted with (dimethylamino)methyl chloride to form 3-fluoro-N,N-dimethylacetamide. The final step involves the reaction of this compound with 4-chloro-1-azepanone to form FDA 3500. The synthesis of this compound is complex and requires careful attention to detail to ensure the purity of the final product.
科学的研究の応用
FDA 3500 has been widely used in scientific research due to its potential applications in a variety of fields. It has been found to have anti-inflammatory and analgesic properties, making it useful in the study of pain and inflammation. Additionally, it has been found to have antipsychotic effects, making it useful in the study of mental health disorders. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-[4-[(dimethylamino)methyl]-4-hydroxyazepan-1-yl]-2-(3-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3/c1-19(2)13-17(22)7-4-9-20(10-8-17)16(21)12-23-15-6-3-5-14(18)11-15/h3,5-6,11,22H,4,7-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANQJEQQNSZEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(CC1)C(=O)COC2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxopropyl}-1H-1,2,3-benzotriazole](/img/structure/B5360732.png)
![ethyl 2-[(2,4-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate](/img/structure/B5360738.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5360753.png)

![2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]morpholine](/img/structure/B5360771.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5360779.png)
![1-[(2-methyl-1,3-oxazol-4-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5360791.png)
![1-{[4-(3-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5360811.png)
![4-ethyl-5-({1-[(1-phenylcyclopropyl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5360816.png)
![N-[3-oxo-3-(1-pyrrolidinyl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5360820.png)
![3-methyl-2-oxo-N-phenyl-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxamide](/img/structure/B5360826.png)
![(3aS*,6aS*)-1-oxo-2-propyl-5-[3-(2-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5360832.png)
